(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid
Description
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid (CAS: 1980007-51-9) is a spirocyclic compound featuring a bicyclic framework with a six-membered azaspiro ring (3.4 octane system) and a tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid moiety at the 7-position enhances its utility as a building block in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development. Key properties include:
- Molecular weight: 255.31 g/mol .
- Purity: 98% (as reported by CymitQuimica) .
- Stereochemistry: The (S)-configuration at the 7-position ensures enantioselective reactivity, critical for chiral drug design .
- Synthetic route: Prepared via a multigram-scale protocol involving spiroannulation and Boc protection, as described by Iermolenko et al. .
Properties
IUPAC Name |
(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKVXWNBWVIDGE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.
Carboxylation: The carboxylic acid functionality is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc group can be selectively removed under mild conditions, revealing the active amine functionality, which can then participate in further biochemical reactions. The spirocyclic structure may also influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Systems
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Key differences :
- Applications : Less commonly used due to reduced stability in aqueous media compared to the 3.4 octane system .
2-Oxa-6-azaspiro[3.4]octane-7-carboxylic Acid
- Key differences :
- Synthetic utility: Primarily employed in non-peptidic scaffolds due to its polar nature .
tert-Butyl 2-Oxo-6-azaspiro[3.4]octane-6-carboxylate Derivatives
- Examples :
- CAS 203661-71-6: tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- CAS 1251010-17-9: tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- Similarity score: 0.94 (structural similarity to the target compound) but distinct reactivity profiles .
Functional Group Variations
Pharmacological Analogues in Bicyclic Systems
Compounds such as cephalosporin derivatives (e.g., (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) share a bicyclic framework but differ fundamentally:
Biological Activity
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid, also known by its CAS number 1980007-51-9, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that compounds within the azaspiro[3.4]octane family exhibit antimicrobial activity. For instance, research has demonstrated that derivatives of this class can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds suggest significant potential for therapeutic applications against resistant strains of bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.016 | Highly Active |
| Compound B | 0.050 | Moderately Active |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Studies have shown that this compound can act as an inhibitor of specific cancer-related pathways, such as the menin-MLL1 interaction, which is critical in certain types of leukemia.
Case Study: Inhibition of Menin-MLL1 Interaction
- Objective: Evaluate the impact on cell proliferation in leukemia cell lines.
- Method: Cell viability assays were performed using varying concentrations of the compound.
- Results: The compound exhibited dose-dependent inhibition with an IC50 value indicating effective suppression of cell growth at nanomolar concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with various receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition: It has been suggested that this compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
